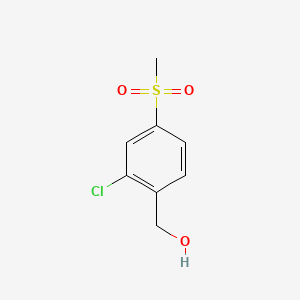

(2-Chloro-4-methanesulfonyl-phenyl)-methanol

Descripción general

Descripción

(2-Chloro-4-methanesulfonyl-phenyl)-methanol is an organic compound characterized by the presence of a chloro group, a methanesulfonyl group, and a phenyl ring attached to a methanol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-methanesulfonyl-phenyl)-methanol typically involves the chlorination of a suitable phenyl precursor followed by the introduction of the methanesulfonyl group. One common method involves the reaction of 2-chlorophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to reduction conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonation processes, followed by purification steps such as recrystallization or distillation to obtain the desired product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

(2-Chloro-4-methanesulfonyl-phenyl)-methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The chloro group can be reduced to a hydrogen atom, yielding a dechlorinated product.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable solvent like dimethylformamide.

Major Products Formed

Oxidation: Formation of (2-Chloro-4-methanesulfonyl-phenyl)-methanal or (2-Chloro-4-methanesulfonyl-phenyl)-methanoic acid.

Reduction: Formation of (4-Methanesulfonyl-phenyl)-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

The compound features a chloro group, a methanesulfonyl moiety, and a hydroxymethyl group, contributing to its unique reactivity profile. The presence of these functional groups enables various chemical transformations:

- Nucleophilic Substitution : The chloro group facilitates nucleophilic substitution reactions, making it a versatile building block in organic synthesis.

- Sulfonation Reactions : The methanesulfonyl group can participate in sulfonation reactions, enhancing the compound's utility in creating sulfonamide derivatives.

- Oxidation Potential : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, further expanding the compound's applicability in synthetic pathways .

Pharmaceutical Intermediates

A primary application of (2-Chloro-4-methanesulfonyl-phenyl)-methanol is as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to be utilized in the development of compounds with significant biological activity:

- Drug Development : It serves as a key intermediate in synthesizing drugs targeting various diseases. For instance, it has been employed in the synthesis of g-secretase inhibitors and other bioactive compounds .

- Therapeutic Agents : The compound is involved in studies exploring new therapeutic agents for conditions such as diabetes and cancer. Its derivatives have shown potential as inhibitors for specific enzymes linked to these diseases .

Case Studies and Research Findings

Several studies have documented the applications of this compound in drug synthesis:

- Synthesis of G-secretase Inhibitors : Research indicates that this compound is utilized in synthesizing g-secretase inhibitors, which are crucial for treating Alzheimer's disease by modulating amyloid precursor protein processing .

- Pyrimidine-based Inhibitors : A study demonstrated that modifications involving this compound led to the development of potent inhibitors for 11β-hydroxysteroid dehydrogenase type 1, showcasing its potential in metabolic disease management .

- Crystal Structure Analysis : Investigations into the crystal structure of this compound have provided insights into its spatial configuration, which is essential for understanding its reactivity and interaction with biological targets .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Key intermediate for synthesizing various drugs including g-secretase inhibitors |

| Medicinal Chemistry | Used in developing therapeutic agents targeting metabolic disorders and cancer |

| Chemical Reactivity | Engages in nucleophilic substitution and oxidation reactions |

| Structural Studies | Analyzed through X-ray diffraction to understand molecular interactions |

Mecanismo De Acción

The mechanism of action of (2-Chloro-4-methanesulfonyl-phenyl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methanesulfonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

(2-Chloro-4-methylsulfonyl-phenyl)-methanol: Similar structure but with a methylsulfonyl group instead of a methanesulfonyl group.

(2-Chloro-4-methanesulfonyl-phenyl)-ethanol: Similar structure but with an ethanol moiety instead of a methanol moiety.

(2-Bromo-4-methanesulfonyl-phenyl)-methanol: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

(2-Chloro-4-methanesulfonyl-phenyl)-methanol is unique due to the specific combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both a chloro and a methanesulfonyl group allows for a wide range of chemical transformations and applications, making it a valuable compound in various research and industrial contexts.

Actividad Biológica

(2-Chloro-4-methanesulfonyl-phenyl)-methanol, with the chemical formula C₈H₉ClO₃S and CAS number 181300-40-3, is a compound of significant interest in medicinal chemistry due to its unique structural features. It contains a chloro group, a methanesulfonyl moiety, and a hydroxymethyl group, which contribute to its reactivity and potential biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Weight : 220.68 g/mol

- Boiling Point : Approximately 425.5 °C

- Density : 1.405 g/cm³

The presence of functional groups such as the chloro and methanesulfonyl groups enhances its reactivity, making it a valuable intermediate in the synthesis of various pharmaceutical agents.

The biological activity of this compound can be attributed to its ability to undergo nucleophilic substitution reactions due to the chloro group. The methanesulfonyl group is known for participating in sulfonation reactions, while the hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids. These transformations can lead to the formation of biologically active derivatives that may interact with various molecular targets in biological systems.

Anticancer Potential

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, research on related compounds has shown their efficacy in inducing differentiation in acute myeloid leukemia (AML) cell lines. In these studies, compounds were evaluated for their ability to upregulate CD11b expression in HL-60 cells, a marker indicative of differentiation. Compounds that showed over 10% upregulation were selected for further investigation .

Case Study: Induction of Differentiation

A notable study investigated the differentiation effects of various compounds on AML cell lines. Among the tested compounds, those with structural similarities to this compound demonstrated promising results:

- OXS000275 : Induced significant differentiation in HL-60 cells with an EC50 of 240 ± 6 nM.

- The morphology changes observed included lighter cytoplasm and increased granulation consistent with macrophage differentiation .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chloro and methanesulfonyl groups | Potential anticancer activity |

| (2-Chloro-4-methylphenyl)-methanol | Methyl group instead of methanesulfonyl | Different reactivity; lower biological activity |

| (4-Methoxyphenyl)-methanol | Methoxy group | Increased lipophilicity; varied activity |

| (2-Chloro-5-nitrophenyl)-methanol | Nitro group | Potentially different activity due to electron-withdrawing effects |

This table illustrates how variations in chemical structure can influence biological activity, highlighting the unique position of this compound in drug development.

Propiedades

IUPAC Name |

(2-chloro-4-methylsulfonylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-13(11,12)7-3-2-6(5-10)8(9)4-7/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCUBUXRPJBKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654965 | |

| Record name | [2-Chloro-4-(methanesulfonyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181300-40-3 | |

| Record name | [2-Chloro-4-(methanesulfonyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.